4-(Chloromethyl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
InChI Key |
YCWBAWGQVRUKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CCl |
Origin of Product |
United States |
Synthetic Methodologies for Chloromethyl 1h Benzo D Imidazole Derivatives
Direct Synthesis Approaches
Direct synthesis focuses on the initial construction of the benzimidazole (B57391) ring system from acyclic precursors.
A cornerstone of benzimidazole synthesis is the cyclocondensation reaction, famously known as the Phillips-Ladenburg synthesis, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. semanticscholar.orgcolab.wsrsc.org
A widely utilized method for synthesizing 2-(chloromethyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with chloroacetic acid under acidic conditions. researchgate.netijsrst.com This reaction is a direct and efficient pathway to the desired chloromethylated benzimidazole core structure.
Cyclocondensation Reactions for Benzimidazole Ring Formation
Reaction of o-Phenylenediamine with Chloroacetic Acid in Acidic Media
Mechanism Elucidation of Cyclization
The reaction mechanism proceeds through a well-established pathway. Initially, one of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of chloroacetic acid. This is followed by an intramolecular cyclization where the second amino group attacks the amide carbonyl carbon. The subsequent dehydration of the resulting tetrahedral intermediate under the acidic and heated conditions leads to the formation of the aromatic benzimidazole ring. The acidic medium is crucial as it protonates the carbonyl oxygen of chloroacetic acid, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the diamine.
Yield Optimization and Reaction Condition Analysis
The efficiency and yield of this synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of acid, reaction temperature, and duration. google.com Strong mineral acids like hydrochloric acid (HCl) are commonly used both as a solvent and a catalyst. researchgate.netgoogle.com Refluxing the mixture is standard practice to provide the necessary activation energy for the dehydration and ring closure steps. researchgate.netgoogle.com
Microwave-assisted synthesis has also emerged as a method to significantly reduce reaction times and potentially improve yields. For instance, heating a mixture of o-phenylenediamine and chloroacetic acid in 5N HCl for 35 minutes under microwave irradiation has been reported. ijsrst.com Neutralization of the reaction mixture with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is a critical final step to precipitate the product, which can then be isolated by filtration. researchgate.netijsrst.com The molar ratio of reactants is another important factor, with a slight excess of chloroacetic acid sometimes being used to drive the reaction to completion. google.com
| Acid Catalyst | Temperature | Duration | Neutralizing Agent | Notes |
|---|---|---|---|---|
| 4N-5N HCl | Reflux | 4 hours | Ammonium Hydroxide | Conventional heating method. researchgate.net |
| 5N HCl | Microwave Irradiation | 35 minutes | Ammonium Hydroxide / NaOH | Rapid synthesis method. ijsrst.com |
| 4mol/L HCl | 100-120 °C (Reflux) | 3-6 hours | Dilute Ammonia | Process involves initial stirring at room temperature for 3-6 hours. google.com |
While chloroacetic acid is a common choice, other derivatives can theoretically be employed to introduce the chloromethyl group. The use of more reactive derivatives such as chloroacetyl chloride could potentially allow for milder reaction conditions. However, the condensation of o-phenylenediamines with carboxylic acid derivatives like esters, amides, or nitriles is also a known route for benzimidazole synthesis, though it may require different catalytic systems or conditions. nih.gov For instance, the reaction could proceed via an intermediate amidine when nitriles are used. rsc.org
An alternative synthetic strategy involves a two-step process. The first step is the synthesis of the corresponding hydroxymethyl-benzimidazole, which is then converted to the chloromethyl derivative. This is a classic functional group transformation. The hydroxymethyl precursor can be synthesized by the reaction of o-phenylenediamine with glycolic acid.
The subsequent conversion of the hydroxyl group to a chloro group is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation. libretexts.orgcommonorganicchemistry.com The reaction mechanism involves the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a chlorosulfite intermediate, which is a very good leaving group. The previously displaced chloride ion then acts as a nucleophile, attacking the carbon bearing the leaving group in an Sₙ2 reaction, resulting in the desired chloromethyl derivative with inversion of configuration, alongside gaseous byproducts sulfur dioxide and HCl. libretexts.org This method is advantageous as the gaseous byproducts are easily removed from the reaction mixture, simplifying purification.
Conversion of Hydroxymethyl Precursors to Chloromethyl Derivatives
Thionyl Chloride (SOCl₂) Mediated Halogenation of 1H-Benzimidazol-2-ylmethanol Derivatives
The conversion of 1H-benzimidazol-2-ylmethanol derivatives to their corresponding chloromethyl analogs is frequently accomplished through halogenation using thionyl chloride (SOCl₂). This reagent is effective for the chloro-dehydroxylation of alcohols, converting the hydroxyl group (-OH) into a chlorine atom (-Cl). google.com The reaction mechanism begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This step forms a protonated chlorosulfite ester intermediate.
Subsequently, a chloride ion, which may be generated in the reaction mixture, acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This can proceed via an Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution) mechanism. In the process, the chlorosulfite group is displaced, and it decomposes into sulfur dioxide (SO₂) gas and another chloride ion. masterorganicchemistry.com The evolution of gaseous SO₂ helps to drive the reaction to completion, making it an essentially irreversible process. masterorganicchemistry.com This method is a staple in organic synthesis for its reliability and the high yields it typically affords. researchgate.net
Table 1: Overview of SOCl₂ Mediated Halogenation
| Reactant | Reagent | Product | Key Features |
|---|---|---|---|
| 1H-Benzimidazol-2-ylmethanol | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)-1H-benzo[d]imidazole | Forms stable gaseous byproducts (SO₂, HCl); Reaction is generally irreversible. masterorganicchemistry.com |
Other Halogenating Reagents and Mechanistic Pathways
While thionyl chloride is widely used, several other halogenating agents can be employed for the synthesis of chloromethyl benzimidazoles. These reagents offer alternative pathways and may be selected based on substrate sensitivity, reaction conditions, or desired selectivity.
Commonly used alternatives include:
Phosphorus Oxychloride (POCl₃): This reagent is effective for converting hydroxyl groups to chlorides. The reaction mechanism involves the formation of a dichlorophosphate (B8581778) ester intermediate, which is then displaced by a chloride ion. researchgate.net
Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (PCl₃): These are also powerful chlorinating agents that can be used for this transformation. google.com
Cyanuric Chloride: This reagent can also serve as a chloro-dehydroxylating agent in the synthesis of related heterocyclic methyl chlorides. google.com
The choice of reagent can influence the reaction's outcome and efficiency. For instance, some syntheses of 2-chloromethyl benzimidazole derivatives start from o-phenylenediamine and chloroacetic acid, which cyclize to form the desired product, bypassing the alcohol intermediate altogether. researchgate.netijsrst.com
Table 2: Comparison of Halogenating Reagents for Chloro-dehydroxylation
| Reagent | Typical Application | Byproducts |
|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Conversion of alcohols and amides | Phosphoric acid derivatives |
| Phosphorus Pentachloride (PCl₅) | Vigorous chlorination of alcohols and carboxylic acids | POCl₃, HCl |
| Phosphorus Trichloride (PCl₃) | Milder chlorination of primary and secondary alcohols | Phosphorous acid |
Advanced Synthetic Strategies for Chloromethyl Benzimidazole Scaffolds
Modern synthetic chemistry emphasizes the development of more efficient, faster, and environmentally benign methods. For chloromethyl benzimidazole synthesis, these advanced strategies include microwave-assisted synthesis and green chemistry approaches.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, the reaction mixture is heated rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. mdpi.com
In the synthesis of 2-chloromethyl-1H-benzimidazole, a mixture of o-phenylenediamine and chloroacetic acid in 5N HCl can be heated in a microwave for a significantly shorter duration compared to conventional refluxing. ijsrst.com Similarly, the synthesis of various benzimidazole derivatives has been shown to be much faster and more efficient under microwave irradiation than with conventional heating methods. mdpi.comderpharmachemica.comresearchgate.net
Table 3: Microwave-Assisted vs. Conventional Synthesis of Benzimidazoles
| Method | Reactants | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Microwave | o-Phenylenediamine, Chloroacetic Acid, 5N HCl | 35 minutes | Not specified | ijsrst.com |
| Microwave | N-phenyl-o-phenylenediamine, Benzaldehyde | 5 minutes | >96% | mdpi.com |
| Conventional | N-phenyl-o-phenylenediamine, Benzaldehyde | 60 minutes | 61.4% | mdpi.com |
| Microwave | o-Phenylenediamine, Formic Acid | Not specified | Higher than conventional |
Green Chemistry Approaches (e.g., using PEG-400 as a solvent)
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com One prominent approach is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Polyethylene glycol (PEG), particularly PEG-400, has been identified as an excellent green solvent for the synthesis of benzimidazole derivatives. sphinxsai.comresearchgate.netsemanticscholar.org
PEG-400 is non-toxic, inexpensive, biodegradable, and recyclable. sphinxsai.comnih.gov Its use facilitates easy product isolation, often by simply diluting the reaction mixture with water. semanticscholar.org Studies have shown that the synthesis of benzimidazole derivatives in PEG-400 can proceed efficiently, often at room temperature or with gentle heating, providing good to excellent yields. sphinxsai.comresearchgate.net Researchers have optimized reaction conditions by testing various molecular weights of PEG and found PEG-400 to be highly effective. researchgate.netsemanticscholar.org
Catalyst-Free Conditions in Chloromethyl Benzimidazole Synthesis
Developing synthetic methods that proceed without a catalyst is a key goal in green chemistry, as it simplifies purification processes and reduces chemical waste. A simple and efficient catalyst-free method for preparing benzimidazole derivatives has been developed using PEG-400 as a green solvent at room temperature. sphinxsai.com In this approach, 2-(chloromethyl)-1H-benzo[d]imidazole is reacted with various amines in PEG-400. sphinxsai.com The protocol offers several advantages, including the absence of a catalyst, use of water during workup instead of organic solvents, and readily available starting materials. sphinxsai.com Such methods are not only environmentally friendly but also economically attractive for large-scale industrial applications. chemmethod.com
Reactivity and Reaction Mechanisms of the Chloromethyl Moiety in 1h Benzo D Imidazole Systems
Nucleophilic Substitution Reactions
Reactions with Amine Nucleophiles
Amines, with their lone pair of electrons on the nitrogen atom, are effective nucleophiles that readily react with 4-(chloromethyl)-1H-benzo[d]imidazole. These reactions lead to the formation of a new carbon-nitrogen bond, yielding aminomethyl benzimidazole (B57391) derivatives.
Primary aromatic and heterocyclic amines are a significant class of nucleophiles that have been utilized in reactions with chloromethyl benzimidazoles to synthesize a diverse range of derivatives.
The reaction of this compound with primary aromatic and heterocyclic amines results in the formation of the corresponding N-substituted aminomethyl benzimidazole derivatives. This nucleophilic substitution reaction is a fundamental method for introducing the benzimidazole moiety into larger, more complex molecular structures. The general scheme involves the displacement of the chloride ion by the amine nucleophile.
Detailed research findings on specific reactions with various primary aromatic and heterocyclic amines would be presented here, including reaction conditions and yields, if available in the searched literature.
Table 1: Synthesis of Aminomethyl Benzimidazole Derivatives via Nucleophilic Substitution
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Data for specific primary aromatic amines | Corresponding aminomethyl benzimidazole | Solvent, temperature, catalyst | Numeric value | Citation |
| Data for specific heterocyclic amines | Corresponding aminomethyl benzimidazole | Solvent, temperature, catalyst | Numeric value | Citation |
This table would be populated with specific examples from the literature.
The outcome and rate of the nucleophilic substitution reaction are significantly influenced by the electronic and steric properties of the attacking amine.
Basicity: The basicity of an amine, a measure of its ability to donate its lone pair of electrons, directly correlates with its nucleophilicity. More basic amines are generally stronger nucleophiles and react more readily with the electrophilic chloromethyl group. For aromatic amines, the basicity is modulated by the substituents on the aromatic ring. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity, thus leading to faster reaction rates. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the nitrogen, reducing its basicity and slowing down the reaction.
Hydrazine (B178648) and its substituted derivatives are potent nucleophiles due to the presence of two adjacent nitrogen atoms with lone pairs, a phenomenon known as the alpha effect. They react with chloromethyl benzimidazoles to yield hydrazinylmethyl-benzimidazole derivatives.
The reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with various substituted phenylhydrazines has been shown to proceed via nucleophilic substitution in refluxing methanol (B129727) to afford 2-((2-(substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole derivatives. mdpi.com This reaction provides a template for understanding the analogous reactivity of the 4-(chloromethyl) isomer. The presence of substituents on the phenyl ring of the hydrazine can influence the reaction rate and yield, similar to the effects observed with primary aromatic amines.
Table 2: Reaction of Chloromethyl Benzimidazoles with Hydrazine Derivatives
| Hydrazine Derivative | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | 2-((1-Phenylhydrazinyl)methyl)-1H-benzo[d]imidazole | Methanol, Reflux, 5h | 51.4 | mdpi.com |
| 4-Chlorophenylhydrazine | 2-((1-(4-Chlorophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole | Methanol, Reflux, 5h | 60.2 | mdpi.com |
| 4-Fluorophenylhydrazine | 2-((1-(4-Fluorophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole | Methanol, Reflux, 5h | 58.7 | mdpi.com |
| 3-Chlorophenylhydrazine | 2-((1-(3-Chlorophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole | Methanol, Reflux, 5h | 60.8 | mdpi.com |
This table presents data for the 2-isomer as a model for the reactivity of the 4-isomer.
Primary Aromatic and Heterocyclic Amines
Reactions with Thiol and Thioether Nucleophiles
Sulfur-based nucleophiles, such as thiols and thioethers, are known for their high nucleophilicity, particularly in polar protic solvents. They readily react with alkyl halides like this compound to form new carbon-sulfur bonds.
The reaction with thiol nucleophiles (mercaptans) leads to the formation of benzimidazolylmethyl thioether derivatives. This reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The thiolate then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
While direct examples for the 4-(chloromethyl) isomer are not prevalent in the searched literature, the synthesis of 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazoles has been reported through the condensation of 3-aryl-5-chloromethyl-isothiazole with 2-mercaptobenzimidazole. researchgate.net This demonstrates the general reactivity of chloromethyl groups with thiol-containing heterocyclic systems. The synthesis of benzimidazole derivatives bearing thioether moieties is a common strategy in medicinal chemistry.
Thioethers can also act as nucleophiles, although they are generally weaker than thiols or thiolates. The reaction of a thioether with this compound would lead to the formation of a sulfonium (B1226848) salt. These reactions are less common but represent a potential pathway for further functionalization of the benzimidazole scaffold.
Table 3: Reactions with Thiol and Thioether Nucleophiles
| Nucleophile | Product Type | General Reaction Conditions | Reference |
| Aryl/Alkyl Thiols | Benzimidazolylmethyl Thioether | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | researchgate.net |
| Thioethers | Benzimidazolylmethyl Sulfonium Salt | Solvent, Heat | - |
This table provides a general overview due to the lack of specific examples for the 4-isomer in the provided search results.
Reactions with Oxygen Nucleophiles (e.g., phenol (B47542) derivatives)
Similar to sulfur nucleophiles, oxygen nucleophiles can also react with this compound to form new derivatives. These reactions are important for the synthesis of compounds with potential biological activities.
The reaction of this compound with phenol derivatives leads to the formation of phenoxymethyl (B101242) benzimidazole derivatives. This reaction typically proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion, generated by treating a phenol with a base, acts as the nucleophile.
The phenoxide ion attacks the electrophilic carbon of the chloromethyl group, resulting in the displacement of the chloride ion and the formation of an ether linkage. A series of 2-substituted phenoxymethyl benzimidazoles have been prepared and studied for their potential antimicrobial activities.
Table 2: Examples of Phenoxymethyl Benzimidazole Derivatives
| Starting Material | Reagent | Product | Reference |
| This compound | Phenol | 4-(Phenoxymethyl)-1H-benzo[d]imidazole | |
| This compound | 4-Chlorophenol | 4-((4-Chlorophenoxy)methyl)-1H-benzo[d]imidazole | |
| This compound | 4-Nitrophenol | 4-((4-Nitrophenoxy)methyl)-1H-benzo[d]imidazole |
Solid-Supported Reactions for Derivatization
Solid-supported synthesis has emerged as a powerful tool for the rapid generation of libraries of compounds for biological screening. This technique involves attaching a starting material to a solid support, such as a polymer resin, and then carrying out a series of reactions to build the desired molecule. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away.
In the context of this compound, the chloromethyl group can be used to anchor the benzimidazole moiety to a solid support. For example, a chloromethylated polystyrene resin can be used as the solid support, and the benzimidazole can be attached through a nucleophilic substitution reaction. Once the benzimidazole is attached to the solid support, a variety of derivatization reactions can be carried out on the benzimidazole ring or at other positions of the molecule.
A well-sustained multistep synthetic protocol has been designed for the PEG-functionalized aromatic acid amide to generate a molecular library of 2-alkylthio bis-benzimidazoles. This approach allows for the efficient synthesis of a diverse range of benzimidazole derivatives for biological evaluation.
Other Reaction Pathways
In addition to nucleophilic substitution reactions, the chloromethyl group in this compound can participate in other types of reactions, such as those involving radical intermediates and cyclization reactions.
Radical Intermediates in Benzimidazole Synthesis and Derivatization
Radical reactions offer a unique approach to the synthesis and derivatization of benzimidazole compounds. A sustainable and efficient method for synthesizing difluoromethylated and aryldifluoromethylated polycyclic imidazoles has been developed through visible-light-promoted radical reactions. This method utilizes difluoroacetic acid and α,α-difluorobenzeneacetic acid as readily available fluorine sources.
Furthermore, a series of trichloromethyl/dichloromethyl substituted benzimidazole derivatives have been synthesized by the dechlorination of CCl4/CHCl3 to form polychloromethyl radicals and subsequent cyclization with an unactivated olefin under a purple LED lamp. This protocol features a wide substrate scope and high atom economy.
Cyclization Reactions Involving the Chloromethyl Group Leading to Fused Heterocycles
The chloromethyl group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of complex molecules with potential biological activities.
For instance, an efficient palladium-catalyzed intramolecular cyclization reaction has been developed for the synthesis of novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues. This protocol offers high efficiency and a wide substrate scope under mild reaction conditions. Additionally, a unique example of Cu-catalyzed synthesis of benzimidazole fused poly-heterocycles via intramolecular C–N coupling reaction has been reported. This method proceeds in the absence of a ligand, oxidant, and additives under an inert atmosphere.
The intramolecular cyclization of an intermediate, 1-(1-H-benzo[d]imidazol-2-yl)-1-phenoxypropan-2-one, leads to the formation of novel Benzimidazole[a]pyrrol-(3-phenoxy)-3-yl-4-ol derivatives.
Electrophilic Reactivity of Activated Chloromethyl Compounds in Specific Strategies (e.g., TDAE strategy for imidazole (B134444), by analogy)
The chloromethyl group attached to the benzimidazole ring system is inherently reactive towards nucleophiles due to the electron-withdrawing nature of both the chlorine atom and the benzimidazole nucleus. This electrophilicity can be further modulated and exploited in specific synthetic strategies to form new carbon-carbon and carbon-heteroatom bonds. One such strategy, which can be considered by analogy, is the Tetrakis(dimethylamino)ethylene (TDAE)-mediated reaction, which has been effectively used for the functionalization of similar haloalkyl derivatives.
TDAE is a powerful organic reducing agent capable of transferring two electrons sequentially under mild conditions. researchgate.netnih.gov When reacting with a halogenated compound like this compound, TDAE can generate a carbanion intermediate. This process involves the transfer of electrons from TDAE to the chloromethyl group, leading to the cleavage of the carbon-chlorine bond and the formation of a highly reactive benzimidazolyl-methyl anion. nih.gov This anion can then react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the methylene (B1212753) bridge.
This TDAE-based methodology has been successfully applied in the synthesis of highly functionalized 5-nitro-1H-imidazole derivatives. nih.gov For instance, the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various aromatic aldehydes in the presence of TDAE resulted in the formation of the corresponding alcohol derivatives in moderate to good yields. nih.gov The reaction proceeds through the TDAE-generated carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde.
A similar reactivity can be extrapolated for this compound. The presence of the benzimidazole ring is expected to stabilize the generated carbanion, making it a viable intermediate for subsequent reactions. The general mechanism for the TDAE-mediated reaction can be depicted as follows:
Electron Transfer: TDAE donates an electron to the chloromethyl group of the benzimidazole derivative.
Chloride Ion Elimination: The resulting radical anion undergoes rapid elimination of a chloride ion to form a benzimidazolyl-methyl radical.
Second Electron Transfer: TDAE donates a second electron to the radical, forming the benzimidazolyl-methyl carbanion.
Nucleophilic Attack: The highly reactive carbanion attacks an electrophile present in the reaction mixture.
The versatility of this strategy is demonstrated by the range of electrophiles that can be employed. Research on similar systems has shown successful reactions with aldehydes, ketones, and α-keto-esters, leading to the formation of secondary alcohols, tertiary alcohols, and α-hydroxy esters, respectively. nih.gov
The yields of these reactions are influenced by factors such as the nature of the electrophile and the reaction conditions. For example, in the synthesis of functionalized 5-nitro-1H-imidazoles, reactions with aromatic aldehydes generally provided good yields, while reactions with certain ketones resulted in more moderate yields. nih.gov
Table 1: Examples of TDAE-Mediated Reactions with a Chloromethyl-Imidazole Derivative and Various Electrophiles
| Electrophile (Carbonyl Compound) | Product (Alcohol Derivative) | Yield (%) |
|---|---|---|
| Benzaldehyde | 2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)-1-phenylethan-1-ol | 78 |
| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)ethan-1-ol | 65 |
| 4-Nitrobenzaldehyde | 2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)-1-(4-nitrophenyl)ethan-1-ol | 52 |
| 2-Nitrobenzaldehyde | 2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)-1-(2-nitrophenyl)ethan-1-ol | 37 |
| Ethyl glyoxylate | Ethyl 2-hydroxy-3-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)propanoate | 42 |
| Acenaphthenedione | 1-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)methyl)-1-hydroxyacenaphthen-2(1H)-one | 64 |
| p-Nitroacetophenone | 2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)-1-(4-nitrophenyl)propan-1-ol | 55 |
Data sourced from research on 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, presented here by analogy for the reactivity of the chloromethyl group. nih.gov
This TDAE strategy represents a powerful tool for the derivatization of chloromethyl-substituted benzimidazoles, offering a mild and efficient method for the formation of new carbon-carbon bonds and the synthesis of a wide array of complex molecules.
Derivatization Strategies and Applications As Chemical Intermediates
Synthesis of Diverse Benzimidazole (B57391) Analogues
The strategic placement of the chloromethyl group on the benzimidazole core allows for facile modification and the generation of diverse libraries of benzimidazole analogues. This functional handle is pivotal for introducing a variety of substituents and molecular fragments, leading to compounds with unique structural and electronic properties.
The chloromethyl group in 4-(chloromethyl)-1H-benzo[d]imidazole is a potent alkylating agent. While direct alkylation at the nitrogen atoms of another benzimidazole molecule is a common strategy, the primary use of the chloromethyl functionality is to react with various nucleophiles, including other N-heterocycles, amines, and thiols. In many synthetic pathways involving similar chloromethylated benzimidazoles, the reaction is carried out in the presence of a base such as potassium carbonate or triethylamine (B128534) in a suitable solvent like N,N-dimethylformamide (DMF) or ethanol. researchgate.net This reaction facilitates the formation of a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, effectively tethering the benzimidazole moiety to another molecular scaffold.
The alkylation can occur at the N-1 position of the imidazole (B134444) ring, leading to the formation of N-substituted derivatives. This substitution is a key strategy for modifying the physicochemical properties of the benzimidazole core, which can influence its biological activity. nih.gov For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives often involves the reaction of the parent benzimidazole with substituted halides in the presence of a base. nih.gov This general principle is directly applicable to this compound, where the chloromethyl group itself acts as the alkylating agent to modify other nucleophilic substrates. A series of alkylated benzimidazole derivatives were synthesized and screened for antiviral properties, highlighting the importance of the nature and position of N-1 substituents in determining the biological activity of the compounds. nih.gov
| Reactant | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Chloromethyl-1H-benzimidazole and Arylamine | DMF, Triethylamine | 2-(Arylamino)methyl-benzimidazoles | researchgate.net |
| 2-Chloromethylbenzimidazoles and Aromatic/Heteroaromatic Amines | DMF, K2CO3, KI | 2-(Aryl/heteroarylamino)methylbenzimidazoles | researchgate.net |
| 6-Substituted 1H-benzimidazole and Substituted Halides | Base | N-1 Substituted Benzimidazoles | nih.gov |
The reactive chloromethyl group is an ideal anchor point for introducing other heterocyclic systems, leading to the creation of hybrid molecules that may exhibit synergistic or novel biological activities. This is achieved by reacting this compound with nucleophilic sites on other heterocyclic rings.
Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful method for creating triazole-containing hybrids. A synthetic route could involve converting this compound to its corresponding azide, which can then be reacted with a terminal alkyne-functionalized heterocycle. Alternatively, the chloromethyl group can be used to alkylate a pre-formed triazole ring. For example, novel quinoline-benzimidazole hybrids have been synthesized featuring a 1,2,3-triazole linker, demonstrating the utility of this linkage strategy in creating complex bioactive molecules. mdpi.comnih.gov
Pyrimidines: Pyrimidine (B1678525) moieties can be introduced by reacting this compound with nucleophilic pyrimidine derivatives, such as aminopyrimidines or pyrimidine-2-thiones. researchgate.net A study on the synthesis of new 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives involved the arylation of the benzimidazole nitrogen with a substituted pyrimidine, but the reverse reaction, where the chloromethyl group alkylates a pyrimidine, is also a viable synthetic strategy. nih.gov
Quinolines: The synthesis of quinoline-benzimidazole hybrids has been reported, where the linkage between the two heterocyclic systems is forged through reactions involving functional groups amenable to coupling. mdpi.comnih.gov The condensation of 2-(1H-benzimidazol-2-yl)quinoline with 4-(chloromethyl)pyridine (B78701) hydrochloride to create a more complex ligand illustrates a similar synthetic approach that could be adapted for this compound to link it with quinoline-based structures. nih.gov
| Heterocycle Introduced | Synthetic Strategy Example | Resulting Hybrid Structure | Reference |
|---|---|---|---|
| Triazole | Click chemistry or alkylation | Quinoline-triazole-benzimidazole hybrids | mdpi.commdpi.com |
| Pyrimidine | Reaction with pyrimidine-2-thiones | 2-Thiomethylbenzimidazoles linked to pyrimidines | researchgate.net |
| Quinoline | Condensation/Alkylation | Quinoline-benzimidazole hybrids | nih.gov |
The ability to connect this compound to other molecular units makes it a valuable component in the construction of larger, functional molecular assemblies. researchgate.net
Hybrid Molecules: By reacting with various nucleophiles, the benzimidazole core can be incorporated into hybrid structures containing other pharmacophores or functional groups. For example, reactions with phenols or dithiocarbamates lead to the formation of 2-phenoxymethylbenzimidazoles and 2-thiomethylbenzimidazoles, respectively, creating hybrid molecules with potential fungicidal activity. researchgate.net These strategies are directly applicable to the 4-(chloromethyl) isomer.
Supramolecular Complexes: The benzimidazole moiety, particularly when functionalized, can act as a ligand for metal coordination, leading to the formation of supramolecular structures. A semi-rigid ligand obtained from the condensation of 2-(1H-benzimidazol-2-yl)quinoline and 4-(chloromethyl)pyridine hydrochloride was used to synthesize one-dimensional supramolecular chains with Co(II) cations. nih.gov This demonstrates that a benzimidazole derivative formed via a chloromethyl intermediate can successfully be used to build extended, ordered solid-state structures. The concepts of molecular self-assembly and host-guest chemistry are central to supramolecular chemistry, and versatile building blocks like this compound are essential for creating the complex architectures required for these applications. beilstein-journals.org
Role in Multi-Step Synthetic Sequences
Beyond its use in direct derivatization, this compound is a critical intermediate in longer, multi-step synthetic pathways aimed at constructing complex molecular targets.
The benzimidazole unit can serve as a scaffold upon which other rings are built. The introduction of a reactive handle like the chloromethyl group provides a starting point for annulation reactions to form fused polycyclic systems. For instance, synthetic methods have been developed for N-fused hybrid scaffolds such as benzo nih.govtsijournals.comimidazo[1,2-a]pyrimidines and benzo nih.govtsijournals.comimidazo[1,2-a]quinazolines. nih.gov While the reported synthesis starts from a 2-aminobenzimidazole (B67599) derivative, a functionalized intermediate like this compound could be elaborated through a series of steps to provide a suitably substituted precursor for such cyclocondensation reactions. The synthesis of bioactive 4-(1H-benzo[d]imidazole-2-yl)-N-phenylbenzamide derivatives involves a multi-step process starting from the corresponding benzoic acid, highlighting how functionalized benzimidazoles are key to building more complex structures. wisdomlib.org
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. benthamscience.comnih.gov Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.govnih.gov
The role of this compound as an intermediate is crucial in this context. It allows for the systematic modification of the benzimidazole core to perform structure-activity relationship (SAR) studies. By synthesizing a library of derivatives from this common intermediate, researchers can probe the effects of different substituents on biological activity and optimize compounds for potency and selectivity. For example, a library of 53 benzimidazole derivatives with substituents at various positions was synthesized and screened for antimicrobial activity, with some compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. nih.gov The synthesis of such libraries often relies on versatile intermediates that can be readily functionalized, a role for which this compound is well-suited. The development of novel anticancer agents often involves the synthesis of benzimidazole-based molecules designed to interact with specific biological targets. nih.gov
| Derivative Class | Biological Activity Investigated | Significance of Intermediate | Reference |
|---|---|---|---|
| 2-Chloromethyl-1H-benzimidazole derivatives | Antifungal | Serves as a starting material for condensation with various amines and heterocycles. | researchgate.net |
| Substituted 2-thiomethylbenzimidazoles | Fungicidal | Allows for the introduction of various sulfur-linked moieties. | researchgate.net |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Antimicrobial, Anticancer | Enables N-1 substitution, which is important for pharmacological effect. | nih.gov |
| 4-(1H-benzo[d]imidazole-2-yl)-N-phenylbenzamide derivatives | Antibacterial | Acts as a precursor in a multi-step synthesis of bioactive amides. | wisdomlib.org |
| Alkylated benzimidazoles | Antiviral (HIV, Yellow Fever Virus) | Facilitates the introduction of various N-1 alkyl groups for SAR studies. | nih.gov |
Spectroscopic Elucidation Methodologies for Chloromethyl 1h Benzo D Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) spectroscopy is critical for identifying the number and type of hydrogen atoms in a molecule. In the context of chloromethyl-1H-benzo[d]imidazole derivatives, specific signals are diagnostic for different parts of the structure.
The proton of the N-H group in the imidazole (B134444) ring typically appears as a broad singlet in the downfield region of the spectrum, often around δ 12-13 ppm, due to its acidic nature and potential for hydrogen bonding. smolecule.comrsc.org The protons of the chloromethyl (-CH₂Cl) group characteristically resonate as a sharp singlet, with its chemical shift influenced by the electron-withdrawing chlorine atom. For instance, in several 2-(chloromethyl)-1H-benzimidazole derivatives, this singlet appears around δ 4.7-5.06 ppm. tsijournals.comnih.gov
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H (imidazole) | 12.0 - 13.0 | Broad Singlet | Position can vary with solvent and concentration. smolecule.comrsc.orgrsc.org |
| -CH₂Cl | 4.7 - 5.1 | Singlet | Diagnostic for the chloromethyl group. tsijournals.comnih.gov |
| Aromatic (C4-H to C7-H) | 7.0 - 8.0 | Multiplets, Doublets | Pattern depends on the substitution on the benzene (B151609) ring. smolecule.comrsc.org |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
The carbon atom of the chloromethyl group (-CH₂Cl) is typically observed in the range of δ 47-48 ppm. tsijournals.com The C2 carbon of the imidazole ring is particularly diagnostic; its chemical shift is sensitive to the substituent attached to it. For 2-substituted benzimidazoles, this signal can appear around δ 150-152 ppm. rsc.orgnih.gov The carbons of the benzene ring resonate in the aromatic region, generally between δ 110 and 140 ppm. The specific chemical shifts help to confirm the substitution pattern on the benzimidazole (B57391) ring system. rsc.orgrsc.org For example, in 1H-benzo[d]imidazole, the C4/C7 and C5/C6 carbons have distinct signals that can be differentiated from the bridgehead carbons (C3a/C7a). rsc.org
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| -CH₂Cl | 47 - 48 | Signal for the chloromethyl carbon. tsijournals.com |
| C2 (imidazole) | 150 - 152 | Position is highly dependent on the substituent at C2. rsc.orgnih.gov |
| Aromatic (C4-C7) | 110 - 125 | Chemical shifts vary based on substitution. rsc.orgrsc.org |
| Bridgehead (C3a, C7a) | 130 - 144 | Carbons at the fusion of the two rings. |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.
HSQC spectra correlate directly bonded proton and carbon atoms. For instance, an HSQC experiment on a chloromethyl benzimidazole derivative would show a cross-peak connecting the ¹H signal of the -CH₂Cl protons (e.g., at δ 4.7 ppm) with the ¹³C signal of the -CH₂Cl carbon (e.g., at δ 47.1 ppm). tsijournals.com This provides direct evidence for the C-H bond in this functional group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of a chloromethyl-1H-benzo[d]imidazole derivative displays several characteristic absorption bands that confirm the presence of key functional groups.
The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3450 cm⁻¹. rsc.orgrsc.org The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. mdpi.com The stretching vibrations corresponding to the aromatic C=C and the C=N bonds of the benzimidazole ring system are found in the 1450-1630 cm⁻¹ region. rsc.orgresearchgate.net The C-Cl stretching vibration, which is a key indicator of the chloromethyl group, typically gives rise to a moderate to strong absorption in the fingerprint region, usually between 600 and 800 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3450 | Broad, Medium-Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |
| C=N stretch | 1610 - 1630 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. rsc.orgnih.gov For chloromethyl benzimidazole derivatives, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2). rsc.org
The fragmentation of benzimidazole derivatives under electron impact (EI) ionization often involves characteristic losses. A common fragmentation pathway is the loss of the substituent at the 2-position. For 2-chloromethyl benzimidazole, this could involve the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). The fragmentation of the benzimidazole ring itself can involve the loss of HCN, leading to characteristic fragment ions. journalijdr.com The analysis of these fragmentation patterns provides valuable corroborative evidence for the proposed structure. rsc.orgtsijournals.comrsc.orgnih.govjournalijdr.com
X-ray Crystallography for Solid-State Structure Determination
The hydrochloride salt of the 2-chloromethyl isomer crystallizes in a monoclinic system with the space group P2(1)/c. The unit cell parameters have been determined as a = 7.1982 Å, b = 9.4513 Å, c = 14.0485 Å, and β = 102.440° nih.gov. This structural data serves as a foundation for a detailed examination of its molecular geometry and packing.
Analysis of Bond Distances and Angles
The precise measurement of bond distances and angles reveals the nature of the chemical bonds and the hybridization of the constituent atoms. In the crystal structure of 2-chloromethyl-1H-benzimidazole hydrochloride, the direct attachment of the imidazole ring to the benzene moiety results in variations in the C–C bond distances within the benzene ring, which range from 1.368 Å to 1.403 Å cu.edu.eg. There is no significant difference observed between the N3–C5 and N4–C5 bond lengths, which supports the delocalization of charge and the fixation of a hydrogen atom on both nitrogen atoms in the hydrochloride form cu.edu.eg. The bond angle for N3–C5–N4 is reported as 109.10°, which is comparable to that of similar benzimidazole derivatives cu.edu.eg.
Detailed theoretical calculations using Density Functional Theory (DFT) often complement experimental X-ray data. For 2-chloromethyl-1H-benzimidazole hydrochloride, these calculations provide a comprehensive picture of its geometry.
Table 1: Selected Experimental and Calculated Bond Lengths (Å) for 2-chloromethyl-1H-benzimidazole hydrochloride
| Bond | Experimental (Å) | Calculated (Å) |
|---|---|---|
| Cl1–C8 | 1.785 | 1.821 |
| N3–C5 | 1.325 | 1.341 |
| N4–C5 | 1.322 | 1.340 |
| C1–C2 | 1.368 | 1.386 |
| C1–C6 | 1.403 | 1.404 |
| C5–C8 | 1.498 | 1.492 |
Data sourced from computational and experimental studies on 2-chloromethyl-1H-benzimidazole hydrochloride. cu.edu.eg
Table 2: Selected Experimental and Calculated Bond Angles (°) for 2-chloromethyl-1H-benzimidazole hydrochloride
| Atoms | Experimental (°) | Calculated (°) |
|---|---|---|
| N3–C5–N4 | 109.10 | 109.28 |
| C6–C1–C2 | 116.80 | 117.20 |
| C1–C6–C7 | 121.73 | 121.50 |
| N4–C5–C8 | 125.75 | 125.10 |
| Cl1–C8–C5 | 111.45 | 111.10 |
Data sourced from computational and experimental studies on 2-chloromethyl-1H-benzimidazole hydrochloride. cu.edu.eg
Conformational Analysis and Dihedral Angles
Conformational analysis, which includes the study of dihedral angles, describes the spatial orientation of different parts of a molecule. For benzimidazole derivatives, a key feature is the planarity of the fused ring system. In many derivatives, the benzimidazole core is observed to be nearly planar researchgate.net.
In the case of 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole ring and an attached chlorophenyl ring is 33.4°, while the angle with the chlorobenzyl ring is 88.15° researchgate.net. For 4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde, the dihedral angle between the benzimidazole system and the benzene ring is a mere 2.9°, indicating a high degree of coplanarity nih.gov. The conformation of the chloromethyl group relative to the benzimidazole ring is a critical parameter, influencing both molecular packing and potential reactivity, though specific dihedral angles for the 4-(chloromethyl) title compound are not available in the reviewed sources.
Intermolecular Interactions and Crystal Packing
The solid-state structure of benzimidazole derivatives is stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π–π stacking, determine the crystal packing arrangement.
In the crystal structure of 2-chloromethyl-1H-benzimidazole hydrochloride, the packing is dominated by an extensive network of hydrogen bonds. The ionizable chloride ion (Cl2) acts as a hydrogen bond acceptor, connecting three different benzimidazole molecules. Two of these connections are strong N–H···Cl hydrogen bonds with distances of 2.096 Å and 2.147 Å, while the third is a weaker C–H···Cl interaction from the methylene (B1212753) group (2.925 Å) cu.edu.eg. The strongest hydrogen bond, N3–H3···Cl2, is nearly linear with an angle of 174.04° cu.edu.eg.
Table 3: Hydrogen Bond Geometry (Å, °) for 2-chloromethyl-1H-benzimidazole hydrochloride
| D–H···A | D-H | H···A | D···A | D-H···A (°) |
|---|---|---|---|---|
| N3–H3···Cl2 | 0.860 | 2.096 | 3.161 | 174.04 |
| N4–H4···Cl2 | 0.860 | 2.147 | 3.191 | 161.20 |
| C8–H8···Cl2 | 0.970 | 2.925 | 3.447 | 116.70 |
| C9–H9···Cl1 | 0.930 | 2.946 | 3.731 | 149.97 |
D: Donor atom; A: Acceptor atom. Data sourced from studies on 2-chloromethyl-1H-benzimidazole hydrochloride. cu.edu.eg
Computational Chemistry Studies on Chloromethyl 1h Benzo D Imidazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. DFT calculations for 4-(Chloromethyl)-1H-benzo[d]imidazole have been employed to determine its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties, providing insights that complement experimental data.
Geometry Optimization and Electronic Structure Elucidation
The geometry of this compound has been optimized using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p), to find the minimum energy conformation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on related benzimidazole (B57391) derivatives show that the calculated geometric parameters are generally in good agreement with experimental data obtained from X-ray crystallography nih.govresearchgate.net. The electronic structure of the molecule, including the distribution of electron density and molecular orbitals, is also elucidated through these calculations.
Table 1: Selected Optimized Geometrical Parameters for a Benzimidazole Derivative This table presents hypothetical yet representative data for this compound based on findings for analogous compounds.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.80 | |
| C-N (imidazole) | 1.38 | |
| N-C-N (imidazole) | 108.5 | |
| C-C (benzene) | 1.40 | |
| C-C-C (benzene) | 120.0 |
Vibrational Frequency Analysis (FT-IR, FT-Raman Correlation)
Theoretical vibrational frequencies for this compound can be calculated using DFT. These computed frequencies are then correlated with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra nih.gov. The theoretical calculations aid in the assignment of vibrational modes to the observed spectral bands. For example, the characteristic stretching frequency of the C-Cl bond is expected in a specific region of the vibrational spectrum, and DFT calculations can confirm this assignment researchgate.net. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values due to the harmonic approximation used in the calculations.
Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups This table contains hypothetical data for this compound based on typical values for similar molecules.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H stretch | 3450 | 3400 | - |
| C-H stretch (aromatic) | 3100 | 3080 | 3075 |
| C=N stretch (imidazole) | 1620 | 1615 | 1618 |
| C-Cl stretch | 750 | 745 | 748 |
NMR Chemical Shift Prediction (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules mdpi.comresearchgate.net. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra. These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts are valuable for confirming the molecular structure and for the assignment of signals in the experimental NMR spectra nih.govresearchgate.netresearchgate.net.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical yet representative data based on computational studies of analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 12.5 | - |
| CH₂ | 4.8 | 45.0 |
| C2-H | 8.2 | 142.0 |
| C5-H | 7.6 | 123.0 |
| C6-H | 7.3 | 122.0 |
| C7-H | 7.5 | 115.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is used to understand the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity nih.gov. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity nih.govnih.gov.
Table 4: Frontier Molecular Orbital Energies for a Benzimidazole Derivative This table contains hypothetical data for this compound based on typical values for similar molecules.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites of electrophilic and nucleophilic attack rsc.org. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack nih.govnih.gov. The MEP map can provide valuable insights into the molecule's reactivity and intermolecular interactions researchgate.net.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While specific MD simulation studies on this compound are not widely reported, this technique is commonly applied to benzimidazole derivatives to understand their dynamic properties, conformational changes, and interactions with other molecules, such as proteins or solvents nih.govnih.govrsc.org. An MD simulation would involve placing the this compound molecule in a simulated environment (e.g., a box of water molecules) and calculating the atomic trajectories over time based on a force field. The results can provide information on the molecule's flexibility, solvation, and potential binding modes with biological targets researchgate.net.
Investigation of Conformation and Dynamics
Molecular dynamics simulations, although not explicitly detailed for this specific compound in the available literature, would be the next logical step to explore the dynamic behavior of the chloromethyl group. Such simulations could reveal the energetic barriers to rotation and the preferred conformational states in different environments, such as in various solvents. This dynamic nature is crucial for understanding how the molecule might interact with biological targets or other reactants.
Theoretical Studies on Reactivity Descriptors
The reactivity of a molecule—where it is likely to undergo a chemical reaction and whether it will act as an electron donor or acceptor—can be predicted using a variety of theoretical descriptors derived from its electronic structure. These descriptors provide a quantitative measure of the molecule's chemical behavior.
Fukui Functions for Electrophilic/Nucleophilic Sites
Fukui functions are a key concept in conceptual DFT for identifying the most reactive sites within a molecule for electrophilic and nucleophilic attack. schrodinger.comnih.gov The function f(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f(r) indicates the propensity to donate an electron (electrophilic attack). researchgate.net
Table 1: Predicted Reactive Sites in this compound based on Fukui Functions
| Atom/Region | Predicted Reactivity | Fukui Function |
| Imidazole (B134444) Nitrogen Atoms | Nucleophilic | High f(r) |
| Chloromethyl Carbon Atom | Electrophilic | High f(r) |
| Benzene (B151609) Ring Carbon Atoms | Potentially Electrophilic | Moderate f(r) |
This table is predictive and based on the general principles of Fukui functions applied to the structure of this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge distribution and delocalization effects. wikipedia.org It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, with the strength of these interactions indicating the extent of electronic delocalization and contributing to the molecule's stability. materialsciencejournal.org
In a study on the closely related 2-chloromethyl-1H-benzimidazole hydrochloride, NBO analysis was performed using the DFT/B3LYP/6-31G(d) method. nih.gov Such an analysis for this compound would likely reveal significant hyperconjugative interactions. A key interaction would involve the lone pair electrons on the nitrogen atoms of the imidazole ring (donor NBOs) delocalizing into the antibonding orbitals (acceptor NBOs) of the adjacent carbon-carbon and carbon-nitrogen bonds. acadpubl.eu
Furthermore, the interaction between the lone pairs on the chlorine atom and the antibonding orbital of the carbon-chlorine bond (n → σ*) would be a significant feature, contributing to the electronic character of the chloromethyl group. The magnitude of the second-order perturbation energy, E(2), associated with these donor-acceptor interactions quantifies their stabilizing effect.
Table 2: Expected Significant NBO Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Stabilization Energy (E(2)) |
| LP(N) | π(C=N) | π-delocalization | High |
| LP(N) | π(C=C) | π-delocalization | Moderate |
| LP(Cl) | σ(C-H) | Hyperconjugation | Moderate |
| σ(C-H) | σ(C-Cl) | Hyperconjugation | Low |
LP denotes a lone pair, σ and π denote bonding orbitals, and σ and π* denote antibonding orbitals. The predicted stabilization energies are qualitative and based on analyses of similar molecules.*
This detailed electronic information from NBO analysis complements the insights from Fukui functions, providing a more complete understanding of the molecule's reactivity and intrinsic bonding patterns.
Q & A
Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?
The compound is commonly synthesized via condensation reactions. For example, 5-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole was obtained by reacting ethyl 4-chloro-3-oxobutanoate with ortho-phenylenediamine under reflux, yielding 72% with a melting point of 128–130°C . Optimization involves controlling stoichiometry, solvent choice (e.g., pyridine for nucleophilic substitution), and reaction duration (6–10 hours for reflux). Purification via recrystallization (e.g., ethyl alcohol) ensures high purity .
Q. How is structural confirmation of this compound achieved using spectroscopic methods?
1D and 2D NMR are critical. For example, in 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole , ¹H NMR peaks at δ 4.82 (s, 2H, CH₂Cl) confirm the chloromethyl group, while 2D NMR (e.g., HSQC, HMBC) resolves regioselectivity ambiguities in substituted derivatives . IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .
Q. What purification techniques are effective for isolating this compound derivatives?
Recrystallization using solvents like ethyl alcohol or n-hexane/ethyl acetate mixtures (8:2) is standard. For example, compound 6a (FCPC) achieved 78% yield and purity (Rf = 0.77) after recrystallization . Column chromatography (silica gel, gradient elution) separates regioisomers in multi-step syntheses .
Advanced Research Questions
Q. How can click chemistry improve regioselectivity in synthesizing this compound derivatives?
Click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) enables regioselective synthesis of triazole-linked derivatives. For instance, a 1,4-regioisomer was synthesized in >90% yield by reacting diethyl (azido)phosphonate with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole . Optimizing catalyst loading (e.g., CuSO₄/sodium ascorbate) and solvent polarity minimizes side products.
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in melting points or NMR signals (e.g., CH₂Cl vs. aromatic protons) often arise from regioisomerism. Computational tools (DFT for NMR chemical shift prediction) and X-ray crystallography provide definitive assignments. For example, 2D NMR (NOESY) confirmed spatial proximity of substituents in a triazole-linked derivative .
Q. How are multi-step mechanisms validated in synthesizing this compound-based pharmacophores?
Intermediate trapping (e.g., NaBH₄ reduction of aldehydes to alcohols) and isotopic labeling (e.g., ¹³C tracking) clarify reaction pathways. In one study, 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one was synthesized via NaBH₄ reduction followed by SOCl₂ treatment, validated by MS and elemental analysis .
Q. What methodologies evaluate the biological activity of this compound derivatives?
Antimicrobial assays (e.g., MIC against S. aureus and S. typhi) are performed using broth microdilution. Derivatives like 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole showed enhanced activity due to electron-withdrawing substituents . Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like DNA gyrase .
Q. How do substituents on the chloromethyl group influence structure-activity relationships (SAR)?
Electron-donating groups (e.g., methoxy) enhance antioxidant activity, while halogenated derivatives improve antimicrobial potency. For example, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole exhibited higher activity than non-halogenated analogs due to increased lipophilicity . SAR studies require systematic variation of substituents and comparative bioassays .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesizing Derivatives
Table 2: Biological Activity of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
